4-cyano-1H-imidazole-5-carbonyl chloride
Description
4-Cyano-1H-imidazole-5-carbonyl chloride is a highly reactive heterocyclic compound featuring a cyano group at position 4 and a carbonyl chloride moiety at position 5 of the imidazole ring. This structure confers unique electrophilic properties, making it a valuable intermediate in organic synthesis, particularly for acylations and coupling reactions. The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl chloride, increasing its reactivity toward nucleophiles like amines or alcohols.
Properties
CAS No. |
115363-80-9 |
|---|---|
Molecular Formula |
C5H2ClN3O |
Molecular Weight |
155.541 |
IUPAC Name |
4-cyano-1H-imidazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H2ClN3O/c6-5(10)4-3(1-7)8-2-9-4/h2H,(H,8,9) |
InChI Key |
ZWMPNJLAUWKBKJ-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1)C(=O)Cl)C#N |
Synonyms |
1H-Imidazole-4-carbonyl chloride, 5-cyano- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of 4-cyano-1H-imidazole-5-carbonyl chloride can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis:
Table 1: Key Comparisons with Structural Analogs
Critical Analysis
- Reactivity: The carbonyl chloride group in this compound distinguishes it from analogs like 4-methyl-1H-imidazole-5-carbaldehyde, which lacks electrophilic leaving groups. This makes the former more reactive in forming amides or esters compared to aldehyde-based derivatives .
- Electronic Effects: The cyano group at C-4 withdraws electron density, amplifying the electrophilicity of the adjacent carbonyl chloride. In contrast, amino or methyl substituents (e.g., 5-amino-1H-imidazole-4-carbonitrile) reduce reactivity by donating electrons .
- Stability : Halogenated derivatives (e.g., 4-chloro-1-(4-chlorophenyl)-1H-imidazole) exhibit higher thermal stability due to strong C-Cl bonds and aromatic stacking, whereas the carbonyl chloride in the target compound is moisture-sensitive, requiring anhydrous handling .
- Synthetic Utility: Unlike iodobenzyl-substituted imidazoles (e.g., compounds 8–10 in ), which are tailored for biological activity, this compound is better suited for modular synthesis of complex molecules via stepwise functionalization .
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